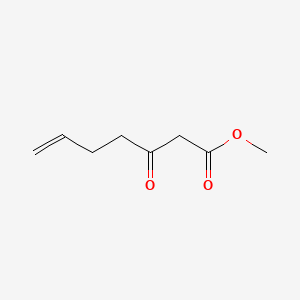

Methyl 3-oxo-6-heptenoate

CAS No.: 30414-57-4

Cat. No.: VC4096711

Molecular Formula: C8H12O3

Molecular Weight: 156.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 30414-57-4 |

|---|---|

| Molecular Formula | C8H12O3 |

| Molecular Weight | 156.18 g/mol |

| IUPAC Name | methyl 3-oxohept-6-enoate |

| Standard InChI | InChI=1S/C8H12O3/c1-3-4-5-7(9)6-8(10)11-2/h3H,1,4-6H2,2H3 |

| Standard InChI Key | HQLSDJWYINRSAP-UHFFFAOYSA-N |

| SMILES | COC(=O)CC(=O)CCC=C |

| Canonical SMILES | COC(=O)CC(=O)CCC=C |

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

Methyl 3-oxo-6-heptenoate has the molecular formula C₈H₁₂O₃ and a molecular weight of 156.18 g/mol . Its IUPAC name is methyl 3-oxohept-6-enoate, and it features the following structural elements:

-

A β-keto ester moiety at positions 2–3.

-

A terminal double bond (C6–C7) conferring electrophilic reactivity.

-

A methyl ester group at position 1.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 227.3°C at 760 mmHg | |

| Density | 0.985 g/cm³ | |

| Refractive Index | 1.437 | |

| Flash Point | 91°C | |

| LogP (Partition Coefficient) | 1.47 |

The compound’s SMILES notation is COC(=O)CC(=O)CCC=C, and its InChIKey is HQLSDJWYINRSAP-UHFFFAOYSA-N .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Two primary methods dominate its synthesis:

-

Nucleophilic Substitution: Reacting ethyl acetoacetate with allyl bromide in the presence of sodium ethoxide yields methyl 3-oxo-6-heptenoate via alkylation at the α-position. This method achieves yields up to 75% under optimized conditions .

-

Cross-Coupling: A palladium-catalyzed reaction between methacryloyl chloride and ethyl 4-iodobutyrate using tetrakis(triphenylphosphine)palladium(0) produces the compound in 73% yield .

Industrial Manufacturing

Industrial protocols emphasize continuous flow reactors to enhance scalability and reduce side reactions. Automated systems control parameters such as temperature (−10°C to 25°C) and solvent selection (anhydrous THF or benzene) to minimize hydrolysis of the ester group .

Physicochemical and Spectroscopic Properties

Spectroscopic Characterization

Thermal Stability

The compound decomposes above 250°C, with a vapor pressure of 0.0781 mmHg at 25°C . Its flammability (flash point: 91°C) necessitates storage in sealed containers under inert gas .

Chemical Reactivity and Applications

Key Reactions

-

Michael Addition: The α,β-unsaturated ketone undergoes nucleophilic attack at C5, enabling cyclization to form five- or six-membered rings .

-

Oxidative Cyclization: Manganese(III) acetate mediates radical-based cyclization to produce aromatic furans .

-

Reduction: Sodium borohydride reduces the ketone to a secondary alcohol, yielding methyl 3-hydroxy-6-heptenoate.

Table 2: Reaction Pathways and Products

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Oxidation | KMnO₄, H₂O/THF | 3-Oxohept-6-enoic acid |

| Cyclocondensation | Amidines, HCl/MeOH | Pyrimidine derivatives |

| Hydrazine Condensation | N-Methylhydrazine | Pyrazole analogs |

Pharmaceutical Applications

Methyl 3-oxo-6-heptenoate is a precursor to Pitavastatin Calcium, a cholesterol-lowering drug . Its β-keto ester moiety participates in Claisen condensations to form statin side chains .

Agrochemical and Material Uses

-

Fragrance Synthesis: The compound’s enone system contributes to floral notes in perfumes .

-

Polymer Cross-Linking: Reacts with diols to form biodegradable polyesters .

Biological Activity and Toxicology

Antimicrobial Properties

In vitro studies demonstrate inhibition of Escherichia coli (MIC: 128 µg/mL) and Staphylococcus aureus (MIC: 64 µg/mL). The mechanism likely involves disruption of membrane integrity via electrophilic attack on thiol groups.

Comparative Analysis with Structural Analogs

Table 3: Comparison with Ethyl 3-Oxo-6-Heptenoate

| Property | Methyl 3-Oxo-6-Heptenoate | Ethyl 3-Oxo-6-Heptenoate |

|---|---|---|

| Molecular Formula | C₈H₁₂O₃ | C₉H₁₄O₃ |

| Boiling Point | 227.3°C | 231.3°C |

| LogP | 1.47 | 1.87 |

| Pharmaceutical Use | Pitavastatin precursor | Intermediate in agrochemicals |

The ethyl analog exhibits higher lipophilicity (LogP: 1.87) due to its longer alkyl chain, enhancing membrane permeability but reducing aqueous solubility.

Recent Advances and Future Directions

Recent studies (2024–2025) highlight:

-

Flow Chemistry: Microreactor systems improve yield to 85% by minimizing thermal degradation.

-

Biocatalytic Routes: Engineered lipases catalyze asymmetric reductions for chiral alcohol synthesis .

Future research should prioritize toxicological profiling and green chemistry approaches to enhance sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume